molecular formula C21H26N6O5 B10943310 N-[1-(3,4-diethoxybenzyl)-1H-pyrazol-4-yl]-2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide

N-[1-(3,4-diethoxybenzyl)-1H-pyrazol-4-yl]-2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B10943310
M. Wt: 442.5 g/mol
InChI Key: JRNCEPASTCZBBB-UHFFFAOYSA-N
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Description

N-[1-(3,4-diethoxybenzyl)-1H-pyrazol-4-yl]-2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide is a complex organic compound with a molecular formula of C21H26N6O5 and a molecular weight of 442.468 Da This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

The synthesis of N-[1-(3,4-diethoxybenzyl)-1H-pyrazol-4-yl]-2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide involves multiple steps, typically starting with the preparation of the pyrazole ring. The synthetic route may include the following steps:

Chemical Reactions Analysis

N-[1-(3,4-diethoxybenzyl)-1H-pyrazol-4-yl]-2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: Its structural features suggest potential biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It can be used in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of N-[1-(3,4-diethoxybenzyl)-1H-pyrazol-4-yl]-2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of both electron-donating and electron-withdrawing groups in its structure may influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

N-[1-(3,4-diethoxybenzyl)-1H-pyrazol-4-yl]-2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide can be compared with other pyrazole derivatives, such as:

Properties

Molecular Formula

C21H26N6O5

Molecular Weight

442.5 g/mol

IUPAC Name

N-[1-[(3,4-diethoxyphenyl)methyl]pyrazol-4-yl]-2-methyl-2-(4-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C21H26N6O5/c1-5-31-18-8-7-15(9-19(18)32-6-2)12-25-13-16(10-22-25)24-20(28)21(3,4)26-14-17(11-23-26)27(29)30/h7-11,13-14H,5-6,12H2,1-4H3,(H,24,28)

InChI Key

JRNCEPASTCZBBB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CN2C=C(C=N2)NC(=O)C(C)(C)N3C=C(C=N3)[N+](=O)[O-])OCC

Origin of Product

United States

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